

enterobactin salmochelin combination therapy effects

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Compound Focus: Enterobactin

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Direct Antimicrobial Effects & Combinations

A 2025 study discovered that **enterobactin** and salmochelin S4 themselves have a direct growth-inhibitory effect on certain Gram-positive pathogens, with this activity being enhanced when the two siderophores are combined [1] [2] [3].

The table below summarizes the key findings from this research:

Bacterial Strain	Enterobactin IC ₅₀ (μM)	Salmochelin S4 IC ₅₀ (μM)	Key Observations
<i>S. aureus</i> ATCC 25923	6.0 ± 1.8	2.0 ± 0.4	Inhibition detected after 4-5 hours [1].
USA300 MRSA 742	8.4 ± 1.8	2.9 ± 1.2	Salmochelin S4 is 2- to 4-fold more potent than enterobactin [1].
MRSA 196	5.0	2.5	-
USA300 MSSA 197	10.0	2.5	-

Bacterial Strain	Enterobactin IC ₅₀ (μM)	Salmochelin S4 IC ₅₀ (μM)	Key Observations
Combination Effect (S. aureus ATCC 25923)			
Salmochelin S4 (0.5 μM) + Enterobactin (4 μM)			Enhanced growth inhibition compared to either siderophore alone [2].
Combination with Antibiotics			
Lincomycin + Siderophores			Additive inhibitory effect [1] [2].
Linezolid + Salmochelin S4			Antagonistic effect [1] [2].

Siderophore-Antibiotic Conjugate Strategy

A different strategy involves chemically conjugating **enterobactin** or salmochelin S4 to existing antibiotics, creating a "Trojan horse" [4] [5]. These conjugates hijack bacterial iron transport systems to deliver antibiotics specifically into target cells.

The table below compares the activity of these conjugates against Gram-negative bacteria:

Conjugate Type	Parent Antibiotic	Target Bacteria	Key Findings & Advantages
Enterobactin (Ent) conjugate	Ampicillin, Cephalexin, Meropenem	<i>E. coli</i> , Non-typhoidal <i>Salmonella</i>	[5] [6] • 10 to 1000-fold lower MIC than parent antibiotic under iron limitation. • Transported via FepA outer membrane receptor [5].
Salmochelin S4 (DGE) conjugate	Ampicillin, Cephalexin, Meropenem	<i>E. coli</i> , Non-typhoidal <i>Salmonella</i>	[5] [6] • Evades the host immune protein lipocalin-2 (which sequesters enterobactin). • Transported via IroN receptor [5] [7].

Experimental Protocols for Key Assays

For your experimental planning, here are the core methodologies used in the cited research.

Protocol for Direct Antimicrobial Activity Assessment [1] [2]

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of the siderophores.

- **Principle:** Broth microdilution in line with Clinical and Laboratory Standards Institute (CLSI) guidelines.
- **Key Steps:**
 - **Preparation:** Dissolve iron-free **enterobactin** and salmochelin S4 in DMSO to create 10 mM stock solutions.
 - **Dilution:** Serially dilute the siderophores in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.
 - **Inoculation:** Add a bacterial inoculum at a final concentration of 5×10^5 colony-forming units (CFU) per mL.
 - **Incubation & Measurement:** Incubate plates at 37°C for 18-20 hours. Measure bacterial growth by reading the optical density (OD) at 590 nm.
 - **Analysis:** Calculate the IC₅₀, defined as the concentration that inhibits 50% of bacterial growth compared to the untreated control.

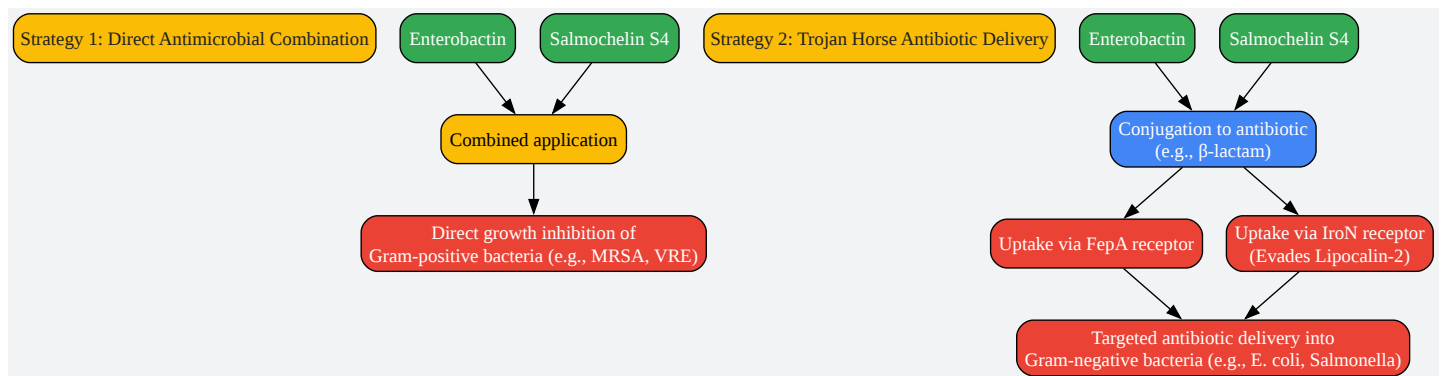
Protocol for Evaluating Siderophore-Antibiotic Conjugates [5]

This protocol evaluates the efficacy of siderophore-antibiotic conjugates.

- **Principle:** Determine Minimum Inhibitory Concentrations (MICs) under iron-limiting conditions to induce siderophore receptor expression.
- **Key Steps:**
 - **Media Preparation:** Use a modified M9 medium that provides low iron availability (~0.3 μM Fe).
 - **Dilution & Treatment:** Prepare a dilution series of the conjugates and the parent antibiotics in the low-iron medium. Inoculate with the target bacterium.
 - **Incubation & MIC Reading:** Incubate as per standard CLSI methods. The MIC is the lowest concentration that prevents visible growth.
 - **Mechanism Studies:** Use mutant bacterial strains lacking specific outer membrane receptors (e.g., ΔfepA, ΔiroN) to confirm the pathway of conjugate uptake.

Pathways and Workflows

The following diagram illustrates the two primary combination therapy strategies for using **enterobactin** and salmochelin S4, based on the research data:



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Key Research Implications

- **Dual Mechanisms:** The same siderophores can be deployed in two fundamentally different ways: as direct antimicrobials or as targeted delivery vehicles.
- **Spectrum Specificity:** The direct inhibitory effect is notably effective against difficult-to-treat Gram-positive pathogens like MRSA and VRE [1]. In contrast, the conjugate strategy is designed for Gram-negative bacteria [5].
- **Combination Potential:** The finding that low-dose siderophore combinations enhance efficacy, and that they can have additive effects with certain antibiotics, opens avenues for novel combination regimens [1] [2].

The "Trojan horse" conjugate approach appears more advanced in terms of specific engineering and mechanistic understanding. However, the direct antimicrobial effect presents a novel and promising avenue

for combating resistant Gram-positive infections.

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